molecular formula C8H15NO B1390056 3-(Allyloxy)piperidine CAS No. 946758-97-0

3-(Allyloxy)piperidine

Cat. No.: B1390056
CAS No.: 946758-97-0
M. Wt: 141.21 g/mol
InChI Key: POGYCNKVDQXIEW-UHFFFAOYSA-N
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Description

3-(Allyloxy)piperidine is a compound with the molecular formula C9H17NO. It belongs to the family of piperidine compounds, which are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)piperidine typically involves the allylation of piperidine derivatives. One common method includes the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere . Another method involves the use of palladium-catalyzed allylation reactions .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow reactions, which offer advantages such as scalability and efficiency. For instance, the use of a continuous flow reactor allows for the precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in anhydrous THF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(Allyloxy)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-(Allyloxy)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Dihydropyridine: A partially saturated derivative of pyridine

Uniqueness

3-(Allyloxy)piperidine is unique due to its allyloxy functional group, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-prop-2-enoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYCNKVDQXIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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